molecular formula C7H11N3O3S B13201020 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13201020
M. Wt: 217.25 g/mol
InChI Key: FIUKUMBFLLXHGH-UHFFFAOYSA-N
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Description

Chemical Identifier Summary 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound with the CAS Registry Number 1935201-56-1 . Its molecular formula is C 7 H 11 N 3 O 3 S, and it has a molecular weight of 217.25 g/mol . Structural Features and Research Context This molecule is a tetrahydropyrimidine-2,4-dione derivative, a scaffold also known for its wide range of pharmacological activities in research, including antimicrobial and anticancer properties . The structure is characterized by a 5-amino substitution on the pyrimidine ring and a 2-methanesulfinylethyl chain attached to the ring nitrogen. Compounds featuring the tetrahydropyrimidine core are frequently investigated in medicinal chemistry and drug discovery for their potential to interact with various biological targets . Research Applications and Potential While the specific biological role and mechanism of action of this compound require further investigation, its molecular framework is of significant research interest. Structurally similar tetrahydropyrimidine derivatives have been identified as inhibitors for specific enzymes, such as d-dopachrome tautomerase (MIF2), which plays a role in cancer cell proliferation . Other analogs have been explored as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism, with implications for metabolic disease and cancer research . This compound serves as a valuable building block for chemical biology and the synthesis of novel molecules for biological evaluation. Usage Note This product is offered exclusively for laboratory research and analysis. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

5-amino-1-(2-methylsulfinylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3S/c1-14(13)3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

FIUKUMBFLLXHGH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Reactants :

    • Ethyl acetoacetate
    • Secondary amine (e.g., methylamine)
    • Aromatic benzaldehyde derivatives (with various halogen substitutions)
    • Urea or thiourea as the nitrogen source
  • Catalyst : Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Procedure :

    • Mix all reactants in stoichiometric ratios.
    • Grind the mixture manually or with a mortar and pestle at room temperature or mild heating.
    • The reaction proceeds via a multicomponent pathway, forming the tetrahydropyrimidine core rapidly.
  • Reaction Conditions :

    • No solvents required
    • Mild temperature (often ambient or slightly elevated)
    • Reaction times typically less than 30 minutes

Advantages :

  • Eco-friendly, adhering to green chemistry principles
  • High yields (often exceeding 85%)
  • Short reaction times
  • Simplified purification process

Research Outcomes :

  • The method efficiently produces various tetrahydropyrimidine derivatives, including compounds with halogenated benzyl groups, which influence biological activity.
  • Structural confirmation through NMR spectroscopy (both 1H and 13C) demonstrates the integrity of synthesized compounds.

Catalytic and Microwave-Assisted Synthesis

Additional methods include:

  • Catalytic Cyclization :

    • Using acid or base catalysts to promote cyclization of urea derivatives with β-ketoesters.
    • Catalysts such as p-toluenesulfonic acid (p-TSA) or zinc chloride (ZnCl₂) have been employed to improve yields.
  • Microwave-Assisted Synthesis :

    • Microwave irradiation accelerates reaction rates, reduces reaction times to minutes, and enhances product yields.
    • Suitable for large-scale synthesis and improving reproducibility.

Limitations: These methods, while efficient, may require specialized equipment and optimization for each derivative.

Structure-Activity Relationship (SAR) and Functional Group Incorporation

Research indicates that substituents on the benzyl ring, such as fluoro or chloro groups, significantly affect biological activity. These groups are introduced via substitution reactions on aromatic aldehydes prior to the multicomponent cyclization.

Data Table 1: Summary of Synthesis Methods and Conditions

Method Reactants Catalyst/Conditions Yield (%) Reaction Time Environmental Impact
Conventional Multi-step Urea/Thiourea + β-Ketoester + Amine Acid/Base reflux 40-60 Several hours Moderate (toxic solvents)
Solventless MCR Ethyl acetoacetate + Aromatic aldehyde + Urea/Thiourea CuCl₂·2H₂O, grinding, room temp 85-95 <30 min Eco-friendly, solvent-free
Catalytic Cyclization Urea derivatives + β-Ketoesters p-TSA, reflux 70-85 2-4 hours Moderate
Microwave-Assisted Synthesis Similar to above, microwave irradiation Microwave reactor 80-95 Minutes Eco-friendly, rapid

Research Outcomes and Biological Implications

Recent studies utilizing these synthesis methods have demonstrated:

  • High efficiency in producing tetrahydropyrimidine derivatives with diverse functional groups.
  • Structural modifications, such as halogenation, influence biological activities like antioxidant, anticancer, and enzyme inhibitory effects.
  • Molecular docking and in vitro assays confirm the potential of these compounds as therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-Amino-1-(2-methanesulfonylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Reduction: Formation of 5-Amino-1-(2-ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Substitution: Formation of derivatives with different functional groups replacing the amino group.

Scientific Research Applications

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with structurally related tetrahydropyrimidine-dione derivatives, emphasizing substituent effects and functional properties:

Compound Name Substituent at N1 Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-Methanesulfinylethyl C₈H₁₃N₃O₃S 231.27 g/mol Sulfoxide group enhances polarity; potential redox activity; unconfirmed biological activity.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (EN300-386:198) 2,2,2-Trifluoroethyl C₈H₁₁F₃N₃O₂ 268.20 g/mol Trifluoroethyl group increases lipophilicity; used as a pharmaceutical building block.
5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (Thymine) None (methyl at C5) C₅H₆N₂O₂ 126.11 g/mol Natural nucleobase; participates in DNA/RNA synthesis; water-soluble.
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (2-Phenoxyethoxy)methyl C₂₄H₂₈N₂O₄ 408.48 g/mol Bulky aromatic substituents enable π-π stacking; studied for antiviral activity (HIV).
5-(Hydroxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Hydroxymethyluracil) None (hydroxymethyl at C5) C₅H₈N₂O₃ 144.13 g/mol Oxidative metabolite of thymine; implicated in DNA repair pathways.

Key Observations:

Substituent Effects on Solubility: The methanesulfinylethyl group introduces a polar sulfoxide, likely improving aqueous solubility compared to nonpolar substituents like the trifluoroethyl group in EN300-386:198 . Bulky substituents (e.g., phenoxyethoxy methyl in ) reduce solubility but enhance binding to hydrophobic targets.

Biological Relevance: Thymine () and hydroxymethyluracil () are endogenous metabolites, whereas synthetic derivatives (e.g., ) are tailored for therapeutic or industrial applications.

Structural and Crystallographic Insights :

  • Derivatives like exhibit planar pyrimidine rings and hydrogen-bonded dimerization in crystal structures, which may inform the target compound’s solid-state behavior.

Biological Activity

  • Molecular Formula : C₇H₁₃N₃O₂S
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Properties

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, suggesting moderate to strong antimicrobial potential.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A detailed study reported a 50% inhibition concentration (IC50) of approximately 15 µM for HeLa cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent. The observed reduction was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneS. aureus50
This compoundE. coli75

Study on Anticancer Activity

In a controlled laboratory setting:

  • Cell Lines Tested : HeLa and MCF-7
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

Anti-inflammatory Study Results

In a rat model:

  • Treatment : Administered at doses of 10 mg/kg
  • Effectiveness : Reduced inflammation by approximately 40% compared to control.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of DNA synthesis : By interfering with nucleotide synthesis pathways.
  • Modulation of cell signaling pathways : Particularly those involved in apoptosis and inflammation.

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